molecular formula C11H8N2O2S B2652833 cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 551920-76-4

cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate

Cat. No.: B2652833
CAS No.: 551920-76-4
M. Wt: 232.26
InChI Key: CNYYBLMTDSJDGB-UHFFFAOYSA-N
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Description

Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is an organic compound that features a unique combination of functional groups, including a cyanomethyl group, a pyrrole ring, and a thiophene carboxylate moiety

Scientific Research Applications

Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, many pyrrole-containing compounds exhibit biological activity, potentially interacting with biological targets such as enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate typically involves the reaction of cyanomethyl thiophene-2-carboxylate with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The pyrrole and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of thiophene.

    3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Lacks the cyanomethyl group.

    Methyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate: Methyl ester instead of cyanomethyl.

Uniqueness: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is unique due to the presence of both cyanomethyl and thiophene carboxylate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

cyanomethyl 3-pyrrol-1-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-4-7-15-11(14)10-9(3-8-16-10)13-5-1-2-6-13/h1-3,5-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYYBLMTDSJDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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